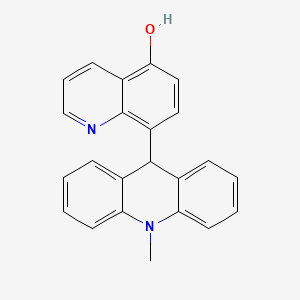
1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene is an organic compound characterized by a benzene ring substituted with a methyl group at the 1-position and a 4-(trifluoromethyl)phenoxy group at the 3-position. This compound is notable for its unique structural features, which include the trifluoromethyl group known for its electron-withdrawing properties, making it a valuable entity in various chemical applications .
Méthodes De Préparation
The synthesis of 1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of a palladium catalyst under mild conditions, making it suitable for the synthesis of complex organic molecules . Industrial production methods often employ similar catalytic processes, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phenolic derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of alcohols.
Common reagents used in these reactions include halogens, acids, and bases, with conditions varying based on the desired products. Major products formed from these reactions include phenols, alcohols, and substituted benzene derivatives.
Applications De Recherche Scientifique
1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene has a wide range of applications in scientific research:
Biology: The compound’s unique structural features make it a valuable tool in studying enzyme interactions and protein-ligand binding.
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . This results in the modulation of biological pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
1-Methyl-3-(4-(trifluoromethyl)phenoxy)benzene can be compared with other similar compounds, such as:
1-Fluoro-4-(trifluoromethyl)benzene: This compound also contains a trifluoromethyl group but differs in its substitution pattern, leading to variations in reactivity and applications.
1-Methyl-3-phenoxybenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and lower electron-withdrawing effects.
The uniqueness of this compound lies in its combination of a methyl group and a trifluoromethylphenoxy group, which imparts distinct electronic and steric properties, making it highly versatile in various chemical and biological applications.
Propriétés
Numéro CAS |
71558-32-2 |
|---|---|
Formule moléculaire |
C14H11F3O |
Poids moléculaire |
252.23 g/mol |
Nom IUPAC |
1-methyl-3-[4-(trifluoromethyl)phenoxy]benzene |
InChI |
InChI=1S/C14H11F3O/c1-10-3-2-4-13(9-10)18-12-7-5-11(6-8-12)14(15,16)17/h2-9H,1H3 |
Clé InChI |
HMUKZMBAZJNKDE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate](/img/structure/B14475957.png)
![3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione](/img/structure/B14475960.png)
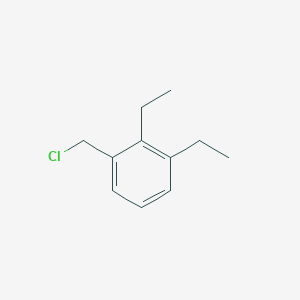
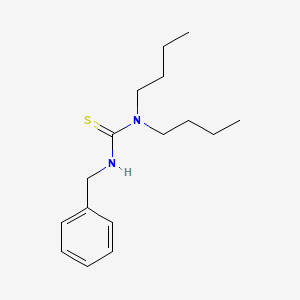
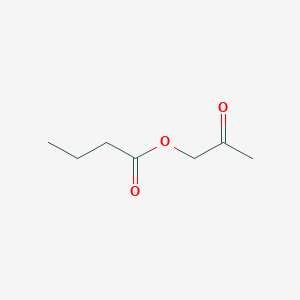
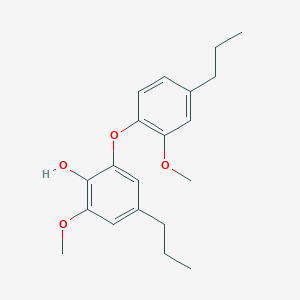
![3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B14475990.png)
![2,4,6,8,8-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14475995.png)
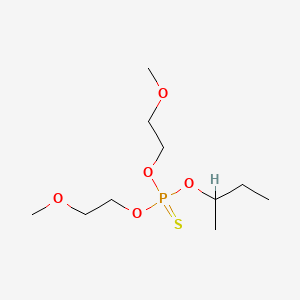
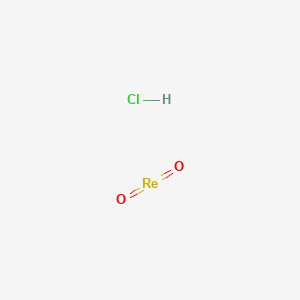
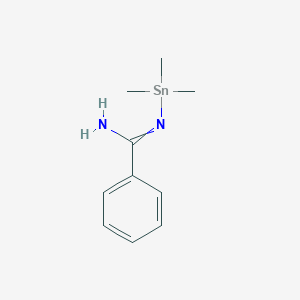
![8-Oxa-3,5-dithia-4-stannaundecan-1-ol, 4-butyl-9-oxo-4-[[2-(1-oxopropoxy)ethyl]thio]-, propanoate](/img/structure/B14476022.png)
